(2R)-1-Fluoropropan-2-amine
CAS No.:
Cat. No.: VC17806960
Molecular Formula: C3H8FN
Molecular Weight: 77.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H8FN |
|---|---|
| Molecular Weight | 77.10 g/mol |
| IUPAC Name | (2R)-1-fluoropropan-2-amine |
| Standard InChI | InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m1/s1 |
| Standard InChI Key | IRQOJWDMOUIHNR-GSVOUGTGSA-N |
| Isomeric SMILES | C[C@H](CF)N |
| Canonical SMILES | CC(CF)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(2R)-1-Fluoropropan-2-amine belongs to the class of fluorinated aliphatic amines. Its IUPAC name, (2R)-1-fluoropropan-2-amine, reflects the stereochemistry at the C2 position, where the amine group is located. The compound’s SMILES notation (C[C@H](CF)N) and InChIKey (IRQOJWDMOUIHNR-GSVOUGTGSA-N) provide unambiguous representations of its structure and stereochemistry .
Table 1: Key Identifiers of (2R)-1-Fluoropropan-2-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₈FN | PubChem |
| Molecular Weight | 77.10 g/mol | PubChem |
| IUPAC Name | (2R)-1-fluoropropan-2-amine | PubChem |
| SMILES | CC@HN | PubChem |
| InChI | InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m1/s1 | PubChem |
| CAS Registry Number | 767275-13-8 | PubChem |
Spectroscopic and Computational Data
The compound’s 19F NMR chemical shift is anticipated to appear near −200 ppm, consistent with fluorine’s electronic environment in aliphatic amines. Chiral HPLC and optical rotation analyses are critical for verifying enantiomeric purity, with the (2R)-configuration expected to exhibit distinct retention times and specific rotation values compared to its (2S)-enantiomer.
Synthesis and Manufacturing
Stereoselective Synthesis Routes
The synthesis of (2R)-1-fluoropropan-2-amine requires strategies that ensure both fluorination and stereochemical control. Two predominant methods are employed:
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Asymmetric Fluorination of Propan-2-amine Precursors
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Substrate: 2-Azidopropane or 2-tosyloxypropane.
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Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
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Chiral Catalysts: Cinchona alkaloid-derived catalysts or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity.
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Conditions: Reactions are conducted in anhydrous dichloromethane or THF at −78°C to 0°C to minimize racemization.
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Enzymatic Resolution of Racemic Mixtures
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Enzymes: Lipases (e.g., Candida antarctica lipase B) or esterases selectively hydrolyze one enantiomer from a racemic ester precursor.
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Yield Optimization: Kinetic control and solvent engineering (e.g., ionic liquids) enhance enantiomeric excess (ee) to >95%.
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Table 2: Comparison of Synthesis Methods
| Method | Advantages | Limitations | Enantiomeric Excess |
|---|---|---|---|
| Asymmetric Fluorination | High atom economy | Requires specialized catalysts | 85–92% |
| Enzymatic Resolution | Mild conditions, scalability | Multi-step process | 90–98% |
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as catalyst cost, fluorine handling safety, and waste management. Continuous-flow reactors and immobilized catalysts are emerging solutions to improve efficiency and reduce environmental impact.
Physicochemical Properties and Reactivity
Thermodynamic and Solubility Profiles
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Boiling Point: Estimated at 85–90°C (extrapolated from analogous amines).
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logP: Calculated 0.89 (via XLogP3), indicating moderate lipophilicity.
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water (<1 g/L at 25°C) .
Reactivity in Organic Transformations
The fluorine atom’s electronegativity and the amine’s nucleophilicity enable diverse reactions:
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Nucleophilic Substitution: Fluorine can be displaced by stronger nucleophiles (e.g., thiols, alkoxides).
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Reductive Amination: Reacts with ketones or aldehydes to form secondary amines.
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Salt Formation: Forms stable hydrochlorides or sulfates for pharmaceutical formulation .
Applications in Pharmaceutical and Material Science
Agrochemical Development
The compound’s chirality and fluorine content make it a candidate for herbicides and fungicides. For example, fluorinated amines disrupt fungal ergosterol biosynthesis, a mechanism leveraged in crop protection agents.
Future Research Directions
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Catalyst Development: Designing cost-effective chiral catalysts for industrial-scale synthesis.
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Biological Screening: Expanding studies on antimicrobial and anticancer activity.
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Green Chemistry: Exploring biocatalytic routes and solvent-free reactions to enhance sustainability.
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